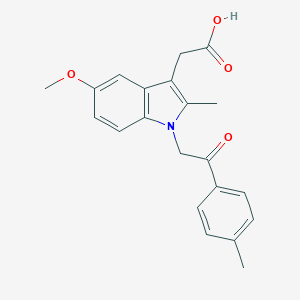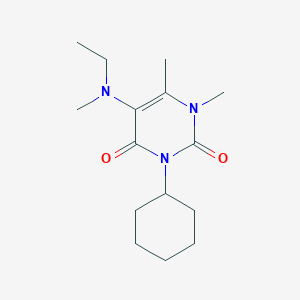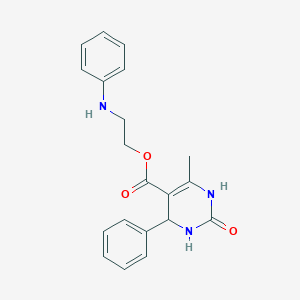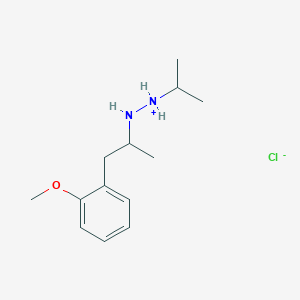
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as L-Deprenyl or selegiline, is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. It was first synthesized in 1971 by the Hungarian chemist József Knoll, and has since been used for the treatment of Parkinson's disease and depression. In recent years, L-Deprenyl has gained attention for its potential use as a neuroprotective agent and cognitive enhancer.
Wirkmechanismus
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by irreversibly inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride increases dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments. It is a selective and irreversible MAO-B inhibitor, which means that it has a specific target and is not likely to interact with other enzymes or receptors. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied and has a well-established safety profile.
One limitation of using 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is that it can be difficult to obtain in large quantities. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is its potential use as a cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to increase levels of BDNF, which is important for learning and memory. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to improve cognitive function in animal models of aging and Alzheimer's disease.
Another area of interest is the development of novel MAO-B inhibitors based on the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. By modifying the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, it may be possible to develop more potent and selective MAO-B inhibitors with fewer side effects.
Conclusion
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a selective and irreversible MAO-B inhibitor that has been used for the treatment of Parkinson's disease and depression. It has also gained attention for its potential use as a neuroprotective agent and cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by increasing dopamine levels in the brain and has been shown to have antioxidant and anti-inflammatory effects. While 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments, there are also some limitations, such as its short half-life. Future research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride may focus on its potential use as a cognitive enhancer and the development of novel MAO-B inhibitors.
Synthesemethoden
The synthesis of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2-phenylpropanal with hydrazine to form 2-phenylpropylhydrazine. This intermediate is then reacted with o-methoxyphenethylbromide to form 1-isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied for its neuroprotective properties. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage.
Eigenschaften
CAS-Nummer |
102583-72-2 |
|---|---|
Produktname |
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Molekularformel |
C13H23ClN2O |
Molekulargewicht |
258.79 g/mol |
IUPAC-Name |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-10(2)14-15-11(3)9-12-7-5-6-8-13(12)16-4;/h5-8,10-11,14-15H,9H2,1-4H3;1H |
InChI-Schlüssel |
DNBHHOFCLSUKLD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
Kanonische SMILES |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
Synonyme |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-yl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
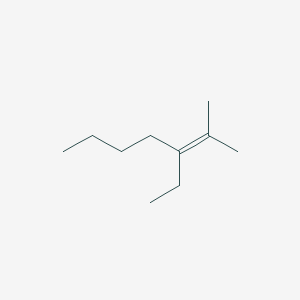
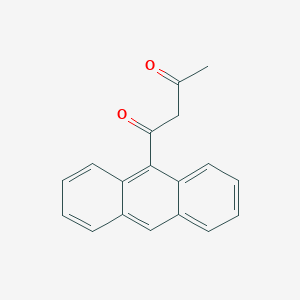
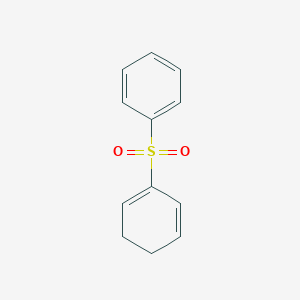
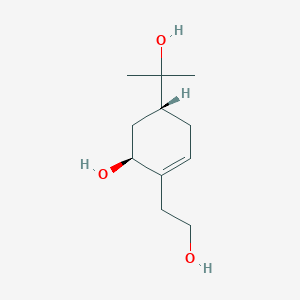
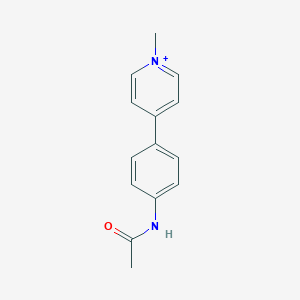
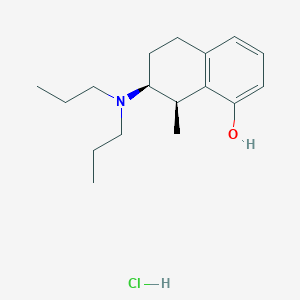
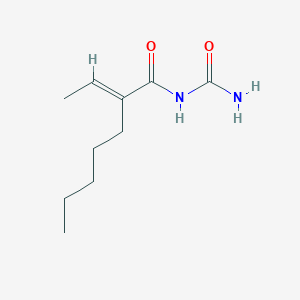
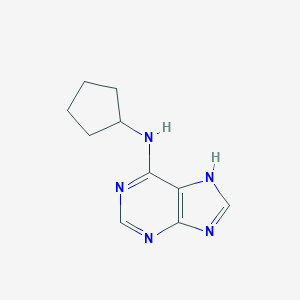
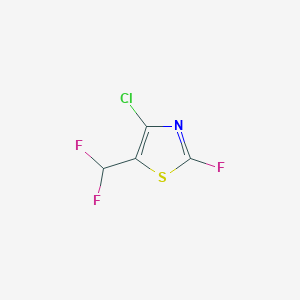
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
